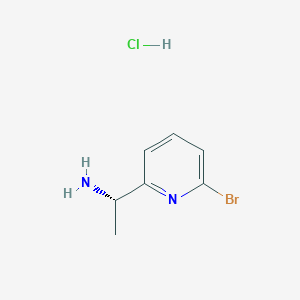

(S)-1-(6-bromopyridin-2-yl)ethan-1-amine hydrochloride

Description

(S)-1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a brominated pyridine ring. Its molecular formula is C₇H₁₀BrClN₂, with a molar mass of 237.52 g/mol . The compound is synthesized via enzymatic methods, such as transaminase-catalyzed reactions (e.g., enzyme ATA-260), achieving 69% yield and 95.7% enantiomeric excess (ee) . Enantiopurity is determined using chiral HPLC (e.g., CHIRALPAK AY-H column) with retention times t₁ = 8.25 min (major) and t₂ = 9.02 min (minor) . Its stereospecificity and bromine substitution make it valuable in pharmaceutical intermediates, particularly in chiral drug synthesis .

Key spectral

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S)-1-(6-bromopyridin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5(9)6-3-2-4-7(8)10-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITFLBZVEWSGLF-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CC=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-bromopyridin-2-yl)ethan-1-amine hydrochloride typically involves the bromination of 2-aminopyridine followed by the introduction of the ethanamine group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-bromopyridin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-aminopyridine derivatives.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction can produce 2-aminopyridine derivatives, and substitution reactions can result in various substituted pyridine compounds.

Scientific Research Applications

(S)-1-(6-bromopyridin-2-yl)ethan-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(6-bromopyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the ethanamine group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Research Implications

- Drug Design : The 6-bromo substitution on pyridine enhances binding to hydrophobic pockets in enzymes, while chlorine improves solubility for CNS-targeting drugs .

- Stereochemistry : The (S)-enantiomer’s lower ee (95.7% vs. 99% for R-form) highlights challenges in enzymatic resolution, urging process optimization .

Biological Activity

(S)-1-(6-bromopyridin-2-yl)ethan-1-amine hydrochloride is a chiral amine with significant potential in medicinal chemistry due to its unique structural features, which include a brominated pyridine ring and an ethylamine side chain. This compound has garnered attention for its biological activities, particularly its interactions with various receptors and enzymes, which may play a role in neurotransmission and other cellular processes.

The compound's molecular formula is C7H10BrClN2, with a molecular weight of 221.52 g/mol. Its structure is characterized by the presence of a bromine atom at the 6-position of the pyridine ring, which is crucial for its biological activity. The compound is soluble in water, with a solubility of approximately 0.64 mg/ml .

Research indicates that this compound interacts with several biological targets, including:

- Neurotransmitter Receptors : Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially affecting pathways involved in mood regulation and cognitive function.

- Enzymatic Activity : The compound has shown inhibitory effects on certain enzymes involved in metabolic pathways, suggesting its potential role in treating metabolic disorders .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial effects:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0195 |

| Escherichia coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These findings suggest that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens .

Case Studies

- Neurotransmitter Modulation : A study investigated the effects of this compound on serotonin receptors. It was found to enhance serotonin signaling, which could have implications for treating depression and anxiety disorders.

- Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific metabolic enzymes associated with obesity. Results indicated that it effectively reduced enzyme activity by up to 50% in vitro, highlighting its potential as an anti-obesity agent .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(5-Bromopyridin-2-yl)ethan-1-amine hydrochloride | C7H10BrClN2 | Similar structure but bromine at the 5-position |

| 4-(Bromomethyl)pyridine hydrochloride | C7H8BrClN | Contains a bromomethyl group instead of an amine |

| 2-Amino-5-bromopyridine | C5H6BrN | Lacks the ethanamine chain but retains relevance |

The distinct substitution pattern on the pyridine ring of this compound may confer unique biological properties compared to these analogs, making it a valuable candidate for targeted therapeutic applications.

Q & A

Q. Basic

- Storage : Keep in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis .

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use explosion-proof refrigerators for large quantities .

- Spill management : Neutralize with sodium bicarbonate, then absorb with vermiculite. Dispose via hazardous waste channels .

How can researchers design reactivity studies for cross-coupling reactions involving the 6-bromopyridinyl group?

Q. Advanced

- Catalyst screening : Test palladium (e.g., Pd(PPh₃)₄) vs. nickel catalysts in Suzuki-Miyaura couplings with aryl boronic acids. Monitor reaction progress via LC-MS .

- Solvent effects : Compare polar aprotic (DMF) vs. ethereal solvents (THF) to optimize yields and minimize dehalogenation side reactions .

- Computational modeling : Use DFT to predict activation barriers for oxidative addition steps, guiding ligand selection .

What strategies mitigate degradation during long-term stability studies?

Q. Advanced

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways (e.g., dehydrohalogenation) .

- Stabilizers : Add antioxidants like BHT (0.1% w/w) or package under vacuum to prevent oxidation .

- Analytical monitoring : Use UPLC-PDA with a C18 column to quantify degradation products (e.g., free amine or bromopyridine) monthly over 12 months .

How is the compound’s solubility profile determined, and what co-solvents enhance bioavailability?

Q. Basic

- Solubility screening : Use shake-flask method in buffers (pH 1–10) and organic solvents (DMSO, ethanol). For aqueous solutions, employ sonication at 37°C .

- Co-solvents : Cyclodextrins (e.g., HP-β-CD) or surfactants (Poloxamer 407) increase solubility in preclinical formulations .

What computational tools predict metabolic pathways for this amine hydrochloride?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.